An In-depth Technical Guide to 2-Methylmorpholin-3-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methylmorpholin-3-one: Properties, Synthesis, and Applications
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylmorpholin-3-one is a heterocyclic organic compound belonging to the morpholinone class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2] The morpholine ring system, with its inherent amine and ether functionalities, offers a unique combination of properties, including improved aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[2][3] The addition of a methyl group and a carbonyl function, as in 2-methylmorpholin-3-one, provides specific steric and electronic properties that can be exploited for targeted molecular design. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-methylmorpholin-3-one, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-methylmorpholin-3-one is fundamental for its application in synthesis and drug design. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₂ | [4][5] |
| Molecular Weight | 115.13 g/mol | [4][5][6] |
| CAS Number | 13882-80-9 | [4][5][6] |
| Appearance | White to yellow solid | [6] |
| Melting Point | 56 °C (Experimental) | [6] |
| Boiling Point | 290.9 ± 33.0 °C (Predicted) | [6] |
| Density | 1.046 ± 0.06 g/cm³ (Predicted) | [6] |
| IUPAC Name | 2-methylmorpholin-3-one | [4] |
-
¹H NMR: Protons on the morpholine ring would appear as multiplets in the range of 3.0-4.5 ppm. The methyl group would present as a doublet around 1.2-1.5 ppm, coupled to the adjacent methine proton. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the morpholine ring would resonate between 40 and 70 ppm, and the methyl carbon would be found in the upfield region, around 15-20 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be expected around 1650-1680 cm⁻¹. An N-H stretching vibration would be visible as a broad peak in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 115, with fragmentation patterns corresponding to the loss of small neutral molecules like CO or ethylene oxide.
Synthesis of 2-Methylmorpholin-3-one
The synthesis of morpholin-3-ones can be achieved through various synthetic routes, often involving the cyclization of an appropriate amino alcohol derivative. A common approach involves the reaction of an amino alcohol with an α-halo ester or acid.
A plausible synthetic pathway for 2-methylmorpholin-3-one is depicted below. This method involves the reaction of 2-amino-1-propanol with an ethyl haloacetate, followed by base-mediated intramolecular cyclization. The choice of a non-nucleophilic base is critical to favor the desired cyclization over intermolecular side reactions.
Caption: Plausible synthetic route for 2-Methylmorpholin-3-one.
A General Experimental Protocol for the Synthesis of Morpholin-3-ones:
The following is a generalized protocol for the synthesis of a related compound, morpholin-3-one, which can be adapted for the synthesis of 2-methylmorpholin-3-one.[7]
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoethanol (1.1 equivalents) in a suitable solvent like isopropanol.
-
Add sodium metal (1.1 equivalents) portion-wise to the solution. The reaction mixture is then heated (e.g., to 50 °C) and stirred for several hours to ensure the complete formation of the sodium alkoxide.
-
Nucleophilic Substitution: Cool the resulting solution in an ice-water bath to 0 °C.
-
Slowly add ethyl chloroacetate (1.0 equivalent) dropwise to the cooled solution.
-
Cyclization: After the addition is complete, heat the reaction mixture (e.g., to 80 °C) and stir for a few hours to facilitate the intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove any insoluble by-products by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/ethyl acetate) to afford the pure morpholin-3-one.
Reactivity and Chemical Behavior
The chemical reactivity of 2-methylmorpholin-3-one is dictated by the functional groups present in the molecule: the secondary amine, the lactam (cyclic amide), and the ether linkage.
-
N-Functionalization: The secondary amine is nucleophilic and can be readily alkylated, acylated, or arylated to introduce various substituents at the N-4 position. This is a common strategy in medicinal chemistry to modulate the pharmacological properties of the molecule.
-
Lactam Reactivity: The lactam ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid. It can also be reduced to the corresponding morpholine derivative using strong reducing agents like lithium aluminum hydride. The carbonyl group can also participate in condensation reactions.
-
α-Carbon Reactivity: The proton at the C-2 position is adjacent to the carbonyl group, making it potentially acidic and susceptible to deprotonation by a strong base, which would allow for further functionalization at this position.
A study on the reaction of morpholin-3-one with triethyl phosphite prompted by phosphoryl chloride demonstrated the formation of 1,1-bisphosphonates.[8] This highlights the reactivity of the carbonyl group towards phosphonating agents.
Applications in Drug Discovery and Development
The morpholine and morpholinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds.[1][2] They are often incorporated into drug candidates to improve their pharmacokinetic profiles, such as increasing solubility and metabolic stability.[2]
2-Methylmorpholin-3-one, and its derivatives, can serve as valuable building blocks in the synthesis of more complex molecules with therapeutic potential. For instance, a derivative of 3-methylmorpholine was a key component in the discovery of a potent and selective inhibitor of Vps34, a lipid kinase that is a target for cancer treatment.[9][10] The unique molecular features of the morpholine synthon were found to bestow selectivity against other classes of kinases.[9][10]
Furthermore, the broader class of morpholine-containing compounds has been investigated for a wide range of biological activities, including as inhibitors of ubiquitin-specific protease 1 (USP1) for cancer therapy and in the development of drugs targeting the central nervous system.[2][3][11]
Caption: Role of 2-Methylmorpholin-3-one in a drug discovery workflow.
Safety and Handling
As with any chemical, 2-methylmorpholin-3-one should be handled with appropriate safety precautions in a laboratory setting. It is classified as a solid that can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[12][13][14][15][16] It is recommended to store the compound in a refrigerator under an inert atmosphere.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Methylmorpholin-3-one is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and versatile reactivity make it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for researchers aiming to leverage this scaffold in their drug discovery and development programs.
References
-
PubChem. 2-Methyl-3-morpholinone | C5H9NO2 | CID 13440628. [Link]
-
Hoffman Fine Chemicals. CAS 13882-80-9 | 2-Methylmorpholin-3-one | MFCD16622013. [Link]
-
MySkinRecipes. 2-Methylmorpholin-3-one. [Link]
-
SAFETY DATA SHEETS. [Link]
-
Pasquier, B., et al. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. Journal of Medicinal Chemistry, 58(1), 376-400. [Link]
-
Pasquier, B., et al. (2014). Discovery of (2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: A Novel Potent and Selective Inhibitor of Vps34 for the Treatment of Solid Tumors. ACS Publications. [Link]
-
PubMed Central. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
National Institutes of Health. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]
-
PubMed. Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors. [Link]
-
Ingenta Connect. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
PubMed Central. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
Wikipedia. Morpholine. [Link]
-
MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]
-
PubChem. 2-Methyl-3-pentanone | C6H12O | CID 11265. [Link]
-
Journal of the American Chemical Society. Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. [Link]
-
NIST WebBook. 2-Pentanone, 3-methyl-. [Link]
-
NIST WebBook. 3-Pentanone, 2-methyl-. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Methyl-3-morpholinone | C5H9NO2 | CID 13440628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methylmorpholin-3-one [myskinrecipes.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 8. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. store.sangon.com [store.sangon.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
